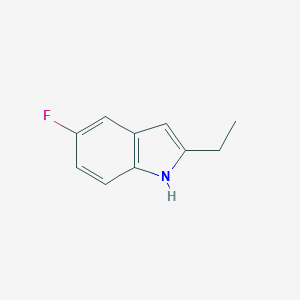

2-ethyl-5-fluoro-1H-indole

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-ethyl-5-fluoro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN/c1-2-9-6-7-5-8(11)3-4-10(7)12-9/h3-6,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJALAKQSCCJQSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(N1)C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Ethyl 5 Fluoro 1h Indole and Its Analogs

Retrosynthetic Analysis of the 2-ethyl-5-fluoro-1H-indole Core

A logical retrosynthetic analysis of this compound reveals two primary bond disconnections that lead to readily available starting materials, aligning with the Fischer and Larock indole (B1671886) syntheses.

Fischer Indole Synthesis Approach: A primary disconnection of the N1-C2 and C3-C3a bonds of the indole core suggests a wikipedia.orgwikipedia.org-sigmatropic rearrangement precursor, a hallmark of the Fischer indole synthesis. This leads back to the corresponding phenylhydrazone intermediate. This intermediate can be conceptually formed from the condensation of (4-fluorophenyl)hydrazine and 2-pentanone. The fluorine substituent on the phenylhydrazine (B124118) ring is carried through the synthesis to the final product.

Larock Indole Synthesis Approach: An alternative disconnection across the N1-C2 and C3a-C4 bonds points towards a palladium-catalyzed heteroannulation strategy, characteristic of the Larock indole synthesis. This retrosynthetic pathway identifies 2-halo-4-fluoroaniline (typically 2-iodo-4-fluoroaniline) and a suitable alkyne, in this case, 1-butyne, as the key precursors. The ethyl group at the C2 position of the indole originates from the terminal alkyne.

Classical and Contemporary Approaches to Indole Ring System Construction

The construction of the indole ring system is a cornerstone of heterocyclic chemistry, with numerous named reactions developed for this purpose. The Fischer and Larock indole syntheses represent both a historic, robust method and a modern, versatile catalytic approach, respectively, each with its own set of mechanistic nuances and regiochemical considerations.

Fischer Indole Synthesis: Mechanistic and Regiochemical Considerations for Fluorinated Phenylhydrazine Precursors

The Fischer indole synthesis, discovered in 1883, remains a widely used and reliable method for constructing the indole nucleus from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions wikipedia.orgalfa-chemistry.combyjus.com. The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement to form a new C-C bond, followed by cyclization and elimination of ammonia to yield the aromatic indole wikipedia.orgbyjus.com.

The mechanism involves the following key steps:

Phenylhydrazone Formation: Reaction of the (substituted) phenylhydrazine with a carbonyl compound to form a phenylhydrazone.

Tautomerization: The phenylhydrazone isomerizes to its enamine tautomer.

wikipedia.orgwikipedia.org-Sigmatropic Rearrangement: Under acidic catalysis, the enamine undergoes a concerted wikipedia.orgwikipedia.org-sigmatropic rearrangement, which is the key bond-forming step.

Rearomatization and Cyclization: The resulting intermediate loses a proton to regain aromaticity, followed by an intramolecular nucleophilic attack of the amino group onto the imine carbon.

Ammonia Elimination: The final step involves the acid-catalyzed elimination of ammonia to afford the stable indole ring system wikipedia.orgbyjus.com.

The presence of a fluorine atom, an electron-withdrawing group, on the phenylhydrazine precursor can influence the reaction rate. Electron-withdrawing groups on the benzene (B151609) ring of the phenylhydrazine can make the reactions more difficult and lower the efficiency, potentially requiring harsher reaction conditions or longer reaction times nih.gov.

The regioselectivity of the Fischer indole synthesis is a critical consideration when using unsymmetrical ketones or substituted phenylhydrazines. The direction of the cyclization is influenced by the electronic and steric nature of the substituents on the phenylhydrazine ring byjus.comthermofisher.com.

With a para-substituted phenylhydrazine, such as (4-fluorophenyl)hydrazine, the cyclization can only proceed towards the unsubstituted ortho-position, leading to a single regioisomer of the 5-substituted indole. In the case of reacting (4-fluorophenyl)hydrazine with 2-pentanone, the cyclization will occur at the C6 position of the phenyl ring to exclusively form this compound. However, the presence of the electron-withdrawing fluorine atom can have a detrimental effect on the reaction outcome, sometimes leading to low conversion even after prolonged reaction times rsc.org.

When an ortho-substituted phenylhydrazine is used, a mixture of the 4-substituted and 6-substituted indoles is possible. The outcome is often a complex interplay of steric hindrance and electronic effects. Generally, cyclization is favored at the para-position to the substituent, leading to the 6-substituted indole. However, strong acid catalysts can sometimes favor the formation of the 4-substituted isomer. In some cases, abnormal cyclization on the side of the substituent has been observed, particularly with methoxy-substituted phenylhydrazones, which can lead to unexpected products nih.gov. For instance, the Fischer indole synthesis of ethyl pyruvate 2-methoxyphenylhydrazone with HCl/EtOH yielded the abnormal ethyl 6-chloroindole-2-carboxylate as the main product nih.gov.

| Phenylhydrazine Substituent | Expected Major Product(s) | Factors Influencing Regioselectivity |

| Para-substituent (e.g., 4-Fluoro) | 5-Substituted indole | Cyclization is directed to the unsubstituted ortho position. |

| Ortho-substituent (e.g., 2-Methyl) | Mixture of 4- and 6-substituted indoles | Steric hindrance and electronic effects of the substituent. Cyclization often favors the less hindered para-position. |

| Meta-substituent (e.g., 3-Methyl) | Mixture of 4- and 6-substituted indoles | Electronic nature of the substituent; electron-donating groups favor the 6-substituted indole, while electron-withdrawing groups favor the 4-substituted indole rsc.org. |

Larock Indole Synthesis: Palladium-Catalyzed Heteroannulation Strategies for this compound

The Larock indole synthesis is a powerful and versatile palladium-catalyzed reaction that provides access to a wide variety of substituted indoles from the heteroannulation of an o-haloaniline with a disubstituted alkyne wikipedia.orgsynarchive.com. This method is highly valued for its good to excellent yields and outstanding regioselectivity ub.edu. The synthesis of this compound via this method would involve the reaction of 2-iodo-4-fluoroaniline with 1-butyne.

The catalytic cycle of the Larock indole synthesis is generally understood to proceed through the following steps wikipedia.orgub.edu:

Oxidative Addition: A Pd(0) species undergoes oxidative addition to the aryl-halide bond of the o-haloaniline to form an arylpalladium(II) intermediate.

Alkyne Coordination and Insertion: The alkyne coordinates to the arylpalladium(II) complex and subsequently undergoes a regioselective syn-insertion into the aryl-palladium bond.

Intramolecular Cyclization: The nitrogen atom of the aniline (B41778) displaces the halide on the palladium, forming a six-membered palladacycle.

Reductive Elimination: The intermediate undergoes reductive elimination to form the indole product and regenerate the Pd(0) catalyst.

The choice of ligand can have a significant impact on the efficiency and scope of the Larock indole synthesis. While the original conditions were often "ligand-less" and worked well for o-iodoanilines, the use of more readily available and economical o-bromoanilines or o-chloroanilines often requires the use of phosphine ligands ub.edunih.gov. Bulky, electron-rich phosphine ligands, such as trialkylphosphines (e.g., P(tBu)₃) and ferrocenyl phosphines, can facilitate the oxidative addition step, which is often the rate-limiting step for less reactive aryl halides ub.edunih.gov. N-Heterocyclic carbenes (NHCs) have also been successfully employed as ligands, providing good yields and high regioselectivity ub.edu. In some cases, phosphine-free catalyst systems, such as those employing thiopseudourea palladium(II) complexes, have been shown to be effective for the heteroannulation of internal alkynes with 2-bromoanilines ub.edu. The development of indole-amide-based phosphine ligands has also enabled efficient cross-coupling reactions rsc.org.

| Ligand Type | Effect on Larock Indole Synthesis |

| None (Ligandless) | Effective for reactive o-iodoanilines nih.gov. |

| Trialkylphosphines (e.g., P(tBu)₃) | Enables the use of less reactive o-bromoanilines and o-chloroanilines by facilitating oxidative addition ub.edunih.gov. |

| Ferrocenyl Phosphines | Highly active ligands for the coupling of chloro- and bromoanilines ub.edu. |

| N-Heterocyclic Carbenes (NHCs) | Provide good yields and high regioselectivity ub.edu. |

| Thiopseudourea-Pd(II) Complexes | Effective phosphine-free catalysts for the reaction with 2-bromoanilines ub.edu. |

A key feature of the Larock indole synthesis is its high regioselectivity when using unsymmetrical alkynes ub.edu. The regiochemical outcome is primarily governed by a combination of steric and electronic factors ub.eduresearchgate.net.

Generally, the larger, more sterically demanding substituent on the alkyne preferentially directs the aryl group of the aniline to the less sterically hindered carbon of the alkyne. This results in the bulkier alkyne substituent residing at the C2 position of the final indole product wikipedia.orgub.edu. This selectivity is thought to arise from minimizing steric strain in the transition state of the alkyne insertion step ub.eduresearchgate.net.

Electronic effects can also play a significant role. In cases where the steric differentiation between the alkyne substituents is not pronounced, electronic factors can dictate the regioselectivity. Electron-withdrawing groups on one of the alkyne substituents tend to direct the palladium to the more electron-rich alkyne carbon, leading to the substituent with the electron-withdrawing group at the C2 position of the indole. Conversely, electron-donating groups can favor the formation of the other regioisomer researchgate.net.

Furthermore, coordinating groups on the alkyne can influence the regioselectivity. For instance, a pyridine nitrogen can coordinate to the palladium catalyst, influencing the orientation of the alkyne insertion and thus the final product distribution ub.edu. In the synthesis of this compound from 2-iodo-4-fluoroaniline and 1-butyne (an unsymmetrical alkyne), the steric difference between the ethyl group and the hydrogen atom of the alkyne would be the primary determinant of regioselectivity, strongly favoring the formation of the desired 2-ethyl-substituted indole.

Asymmetric Approaches to Chiral Indole Derivatives via Larock Reaction

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an o-haloaniline and a disubstituted alkyne to form 2,3-disubstituted indoles. nih.gov This reaction is highly versatile and tolerates a wide range of functional groups. nih.gov Recently, significant advancements have been made in developing asymmetric versions of the Larock reaction to produce chiral indole derivatives, particularly those exhibiting axial chirality. nih.gov

The key to achieving enantioselectivity is the use of chiral ligands that coordinate to the palladium catalyst and influence the stereochemical outcome of the reaction. Chiral phosphoramidite ligands have been successfully employed in the atroposelective synthesis of N-N axially chiral indoles. nih.gov This approach leverages the chiral ligand to control the orientation of the substrates during the catalytic cycle, leading to high enantioselectivity. nih.gov

The proposed mechanism for the Larock indole synthesis involves several steps:

Oxidative addition of the o-iodoaniline to the Pd(0) catalyst.

Coordination of the alkyne to the resulting Pd(II) complex.

Regioselective migratory insertion of the alkyne into the aryl-palladium bond.

Intramolecular cyclization of the nitrogen atom onto the newly formed vinylpalladium species.

Reductive elimination to afford the indole product and regenerate the Pd(0) catalyst.

In the asymmetric variant, the chiral ligand influences the facial selectivity of the alkyne insertion and the subsequent cyclization, thereby controlling the absolute stereochemistry of the product.

| Starting Materials | Catalyst/Ligand | Product | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| N-pyrrolyl-o-iodoaniline, Diphenylacetylene | Pd(acac)₂, Chiral Phosphoramidite | N-N Axially Chiral Indole | Good | High |

| o-iodoaniline, 1-phenyl-1-propyne | Pd(OAc)₂, Chiral SadPhos Ligand | Chiral 2-methyl-3-phenylindole | Up to 98% | Up to 98:2 er |

Leimgruber-Batcho Indole Synthesis: Adaptations for 5-fluoro-Substituted o-Nitrotoluene Derivatives

The Leimgruber-Batcho indole synthesis is a widely used and efficient two-step method for preparing indoles from o-nitrotoluenes. wikipedia.org This method is particularly well-suited for the synthesis of 5-fluoro-substituted indoles due to the commercial availability of the corresponding 5-fluoro-2-nitrotoluene precursors. The synthesis involves the formation of an enamine from the o-nitrotoluene, followed by a reductive cyclization to yield the indole. wikipedia.org

The first step is the condensation of the o-nitrotoluene derivative with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine. wikipedia.org The methyl group of the o-nitrotoluene is sufficiently acidic to be deprotonated under these conditions, and the resulting carbanion attacks the formamide acetal to form a vinylogous nitro compound, an enamine. researchgate.net

The second step is the reduction of the nitro group, which is followed by spontaneous cyclization. researchgate.net A variety of reducing agents can be employed, including Raney nickel and hydrazine, palladium on carbon with hydrogen, stannous chloride, or iron in acetic acid. wikipedia.org This method has been successfully applied to the large-scale synthesis of 5-fluoro-6-substituted indoles.

| Starting Material | Reagents | Intermediate | Reducing Agent | Product | Overall Yield (%) |

|---|---|---|---|---|---|

| 5-Fluoro-2-nitrotoluene | DMF-DMA, Pyrrolidine | 1-(5-Fluoro-2-nitrophenyl)-2-(pyrrolidin-1-yl)ethene | Raney Ni, H₂ | 5-Fluoroindole (B109304) | High |

| 3-Chloro-4-fluoro-6-methylnitrobenzene | DMF di-isopropyl acetal | Corresponding Enamine | Fe, Acetic Acid | 6-Chloro-5-fluoroindole | 70-75% |

The mechanism of the Leimgruber-Batcho synthesis hinges on the reductive cyclization of the enamine intermediate. The process is initiated by the reduction of the nitro group to an amino group. researchgate.net This newly formed aniline derivative then undergoes an intramolecular cyclization by attacking the enamine double bond. researchgate.net The subsequent elimination of the secondary amine (e.g., dimethylamine or pyrrolidine) leads to the formation of the aromatic indole ring. researchgate.net The driving force for the final elimination step is the formation of the stable aromatic indole system.

Bartoli Indole Synthesis: Regiospecificity for Substituted Indoles from Nitroarenes

The Bartoli indole synthesis is a powerful method for the preparation of 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. wikipedia.org A key feature of this reaction is its high regiospecificity, which is dictated by the presence of the ortho substituent on the nitroarene. wikipedia.org The reaction is often unsuccessful without this substituent, and bulkier ortho groups tend to give higher yields. onlineorganicchemistrytutor.com

The reaction requires three equivalents of the vinyl Grignard reagent. onlineorganicchemistrytutor.com The proposed mechanism involves the initial attack of the Grignard reagent on the nitro group, leading to the formation of a nitrosoarene intermediate. A second equivalent of the Grignard reagent adds to the nitroso group. The crucial step for regioselectivity is a wikipedia.orgwikipedia.org-sigmatropic rearrangement, which is facilitated by the steric bulk of the ortho substituent. wikipedia.org This rearrangement is followed by cyclization and tautomerization. The third equivalent of the Grignard reagent acts as a base to deprotonate an intermediate, leading to the final indole product after an aqueous workup. onlineorganicchemistrytutor.com

For the synthesis of this compound, a potential starting material would be 1-ethyl-4-fluoro-2-nitrobenzene. The use of vinylmagnesium bromide would lead to the formation of 7-ethyl-4-fluoroindole. To obtain a 2-substituted indole, a substituted vinyl Grignard reagent, such as propenylmagnesium bromide, would be necessary. jk-sci.com

| Nitroarene | Grignard Reagent | Product | Yield (%) |

|---|---|---|---|

| o-Nitrotoluene | Propenylmagnesium bromide | 3,7-Dimethylindole | - |

| 2-Chloronitrobenzene | 2-Propenylmagnesium bromide | 7-Chloro-3-methylindole | 53% |

Overview of Other Relevant Indole Ring Annulation Methods

The Madelung synthesis involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures to produce an indole. wikipedia.org The reaction typically requires harsh conditions, such as sodium or potassium alkoxides in a non-polar solvent at temperatures ranging from 200-400 °C. wikipedia.org The starting materials are N-acyl-o-toluidines. The strong base deprotonates both the amide nitrogen and the benzylic carbon of the ortho-alkyl group, leading to a cyclization onto the amide carbonyl. wikipedia.org

Due to the vigorous reaction conditions, the classical Madelung synthesis has limitations in terms of functional group tolerance. However, modifications have been developed to allow for milder reaction conditions. For instance, the use of organolithium bases like n-butyllithium or lithium diisopropylamide (LDA) can lower the required temperature significantly. wikipedia.org This method is particularly useful for the synthesis of 2-alkylindoles that may be difficult to access through electrophilic substitution methods. wikipedia.org

The Bischler-Mohlau indole synthesis is a reaction that forms 2-aryl- or 2-alkyl-indoles from an α-halo-ketone and an excess of an aniline. wikipedia.org The reaction is typically carried out at high temperatures and can suffer from low yields and a lack of regioselectivity. wikipedia.org The mechanism is thought to involve the initial formation of an α-anilino ketone, which then reacts with a second molecule of aniline to form an enamine or an imine intermediate. nih.gov This intermediate then undergoes an electrophilic cyclization followed by aromatization to yield the indole product. nih.gov

Milder reaction conditions have been developed, including the use of catalysts like lithium bromide or microwave irradiation, which can improve the yields and reduce reaction times. chemeurope.com While traditionally used for 2-arylindoles, the use of α-halo-ketones with alkyl substituents can lead to the formation of 2-alkylindoles.

Reissert Indole Synthesis

The Reissert indole synthesis is a robust method for creating indole structures, typically involving the condensation of an ortho-nitrotoluene derivative with diethyl oxalate, followed by a reductive cyclization. wikipedia.orgresearchgate.net To produce a 5-fluoroindole derivative, the synthesis would commence with a 4-fluoro-1-methyl-2-nitrobenzene precursor.

The reaction mechanism proceeds in two main stages. wikipedia.orgyoutube.com First, the ortho-nitrotoluene derivative is treated with a strong base, such as potassium ethoxide, which facilitates a condensation reaction with diethyl oxalate to form an ethyl o-nitrophenylpyruvate intermediate. wikipedia.org Subsequently, this intermediate undergoes reductive cyclization. Various reducing agents can be employed, including zinc in acetic acid, iron powder in acetic acid, or catalytic hydrogenation, which reduces the nitro group to an amine. researchgate.netyoutube.com The newly formed amine then intramolecularly attacks the ketone, leading to cyclization and subsequent dehydration to form the indole ring, yielding an indole-2-carboxylic acid derivative. This derivative can then be decarboxylated by heating to afford the final indole. wikipedia.org

The synthesis of halogenated indoles has been successfully demonstrated using this method. For instance, ethyl 5-chloro-4-fluoroindole-2-carboxylate was prepared via a Reissert reaction, highlighting its utility for producing indoles with fluorine substituents. researchgate.net

Table 1: Key Stages of the Reissert Indole Synthesis

| Stage | Description | Reagents & Conditions | Intermediate/Product |

| Condensation | Base-catalyzed condensation of an o-nitrotoluene derivative with diethyl oxalate. | Potassium Ethoxide (KOEt) in Ethanol (EtOH) | Ethyl o-nitrophenylpyruvate derivative |

| Reductive Cyclization | Reduction of the nitro group to an amine, followed by intramolecular cyclization and dehydration. | Zinc (Zn) in Acetic Acid (AcOH) | Indole-2-carboxylic acid derivative |

| Decarboxylation | Removal of the carboxylic acid group from the C-2 position. | Heating | Final Indole Product |

Heumann Indole Synthesis

The Heumann indole synthesis provides a direct route to indoxyl derivatives, which can be converted to indoles. The classical approach involves the high-temperature fusion of N-phenylglycine with an alkali, such as sodium hydroxide. An important industrial modification, the Heumann-Pfleger synthesis, utilizes sodium amide, which allows the reaction to proceed at lower temperatures (200-220 °C) and often with higher yields. chemistryviews.orgchempedia.infoscribd.com

For the synthesis of a 5-fluoroindole, the starting material would be N-(4-fluorophenyl)glycine. The process involves an intramolecular cyclization driven by the strong base, which promotes the removal of a proton from the methyl group of the glycine substituent and from the ortho-position of the aniline ring, leading to the formation of an indoxyl intermediate. This intermediate can then be further processed to yield the desired indole. While historically significant for the production of indigo (B80030), its application to specifically substituted indoles like this compound would require subsequent modification of the indoxyl intermediate. scribd.com

Cacchi Indole Synthesis

The Cacchi indole synthesis is a powerful, palladium-catalyzed method for constructing 2- and 2,3-disubstituted indoles. organic-chemistry.org This approach is a type of domino reaction that typically involves the coupling of an N-protected o-alkynylaniline with a vinyl or aryl halide or triflate, followed by cyclization. organic-chemistry.orgorganic-chemistry.org

A practical, one-pot, three-component variation of this process has been developed that involves the consecutive Sonogashira coupling of an N-protected o-haloaniline with a terminal alkyne, followed by amidopalladation and reductive elimination to form the indole ring. organic-chemistry.org This method allows for the regioselective formation of substituted indoles under mild conditions. To synthesize this compound, one could employ a 4-fluoro-2-iodoaniline derivative and but-1-yne in a palladium-catalyzed reaction. The choice of N-protecting group, base, and solvent is crucial for optimizing the reaction. organic-chemistry.org This strategy is particularly advantageous for its efficiency and ability to rapidly assemble diverse indole structures. organic-chemistry.org

Table 2: Representative Conditions for Cacchi-type Indole Synthesis

| Component | Example | Purpose |

| Aniline Derivative | N-trifluoroacetyl-2-iodoaniline | Indole backbone precursor |

| Alkyne | Terminal Alkyne (e.g., but-1-yne) | Source of C-2 and C-3 substituents |

| Catalyst | Palladium complex (e.g., Pd(PPh₃)₂Cl₂) | Catalyzes cross-coupling and cyclization |

| Base | Potassium Carbonate (K₂CO₃) | Promotes the reaction |

| Solvent | Dimethylformamide (DMF) | Reaction medium |

Baeyer-Emmerling Indole Synthesis

The Baeyer-Emmerling indole synthesis, discovered in 1869, is a classic method that involves treating an ortho-nitrocinnamic acid with iron powder in a strongly basic solution. wikipedia.orgpcbiochemres.com The reaction proceeds through the reduction of the nitro group to a nitroso group by the iron powder. wikipedia.org This is followed by an intramolecular condensation of the nitrogen atom with a carbon on the alkene chain, resulting in the loss of a water molecule to form the indole ring. A final decarboxylation step yields the indole product. wikipedia.orgpcbiochemres.com

To apply this synthesis to this compound, the required starting material would be (E)-2-(4-fluoro-2-nitrophenyl)pent-2-enoic acid. The ethyl group at the 2-position of the final indole originates from the pentenoic acid structure. This method, while one of the earliest, demonstrates a fundamental approach to indole ring formation from acyclic precursors.

Advanced Functionalization and Derivatization Strategies

Beyond the initial synthesis of the indole core, its further decoration is crucial for modulating biological activity. Advanced C-H functionalization strategies offer powerful tools for the selective substitution of the indole ring, often with greater atom economy than traditional cross-coupling methods.

C-H Functionalization for Selective Substitution on the Indole Core

Direct C-H functionalization has emerged as a highly attractive strategy for modifying complex molecules. researchgate.net For the indole nucleus, while the C-2 and C-3 positions of the pyrrole (B145914) ring are intrinsically more reactive, significant progress has been made in achieving site-selective functionalization of the less reactive C-4, C-5, C-6, and C-7 positions on the benzene core. researchgate.netnih.gov This is typically accomplished by employing a directing group (DG) attached to the indole nitrogen. The DG coordinates to a metal catalyst and directs the C-H activation to a specific ortho-position. researchgate.net

Regioselective Functionalization at C-4, C-6, and C-7 Positions

Achieving regioselectivity at the C-4, C-6, and C-7 positions of an indole, such as this compound, is a significant synthetic challenge due to the similar reactivity of these C-H bonds. nih.gov The use of removable directing groups on the indole nitrogen has been instrumental in overcoming this challenge. researchgate.net

Different combinations of directing groups and catalysts can steer functionalization to specific sites:

C-4 Functionalization: The C-4 position is notoriously difficult to access. researchgate.net However, strategies using specific directing groups, such as an aldehyde group, have been developed with ruthenium catalysts to achieve regioselective C-4 functionalization. nih.gov Another approach involves installing a pivaloyl group at the C-3 position, which can direct arylation to the C-4 position using a palladium catalyst. researchgate.net

C-6 Functionalization: By installing an N-P(O)tBu₂ directing group, C-6 arylation can be achieved using copper catalysts. researchgate.net This directing group effectively blocks the more accessible C-7 position from the palladium catalysis that would otherwise favor it, allowing the copper catalyst to engage the C-6 position.

C-7 Functionalization: The C-7 position can be selectively functionalized using various directing groups. The N-P(O)tBu₂ group, in combination with a palladium catalyst, directs arylation to the C-7 position. researchgate.net Similarly, the N-pivaloyl group has been shown to be an effective directing group for rhodium-catalyzed C-7 olefination with acrylates and styrenes. researchgate.net

For a substrate like this compound, the C-5 position is already blocked. Therefore, these directing group strategies provide a powerful toolkit for selectively introducing substituents at the remaining C-4, C-6, and C-7 positions to generate a diverse library of analogs.

Table 3: Directing Groups for Regioselective C-H Functionalization of the Indole Benzene Ring

| Target Position | Directing Group (on N-1) | Catalyst System | Type of Functionalization |

| C-4 | Pivaloyl (at C-3) | Palladium (Pd) | Arylation |

| C-6 | -P(O)tBu₂ | Copper (Cu) | Arylation |

| C-7 | -P(O)tBu₂ | Palladium (Pd) | Arylation, Olefination, Alkylation |

| C-7 | Pivaloyl | Rhodium (Rh) | Olefination |

Metal-Catalyzed Cross-Coupling Reactions for Peripheral Modifications

The indole scaffold, being a privileged structure in medicinal chemistry, often requires peripheral modifications to modulate its biological activity. Metal-catalyzed cross-coupling reactions are indispensable tools for forging carbon-carbon and carbon-heteroatom bonds on the indole core, allowing for the late-stage functionalization of complex molecules. These reactions typically involve the coupling of an organohalide or pseudohalide with an organometallic reagent, catalyzed by a transition metal complex, most commonly palladium.

Palladium-catalyzed cross-coupling reactions have become essential methodologies for the formation of C–C and carbon–heteroatom bonds under mild conditions. rsc.org For indole derivatives, these reactions are particularly useful for modifying positions on the carbocyclic or pyrrolic ring, starting from halogenated indole precursors.

Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. youtube.com It is highly valued for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast library of boronic acids. nih.govresearchgate.net For the synthesis of indole analogs, a halo-indole (e.g., a bromo- or iodo-indole) can be coupled with an aryl, heteroaryl, or vinyl boronic acid to introduce diverse substituents. nih.govacs.org The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the organic halide, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com The choice of ligand, base, and solvent system is crucial for achieving high yields. rsc.orgyoutube.com

Sonogashira Coupling: The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgyoutube.com This reaction is co-catalyzed by palladium and a copper(I) salt, typically in the presence of an amine base. youtube.commdpi.com In the context of indole synthesis, a halogenated indole can be coupled with various terminal alkynes to introduce alkynyl moieties. mdpi.com These alkynylindoles are versatile intermediates that can be further functionalized. youtube.com The reaction proceeds under mild, often room temperature, conditions and has been adapted for use in aqueous media, enhancing its utility in biological applications. wikipedia.orgnih.gov

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide or triflate and an amine, catalyzed by a palladium complex. organic-chemistry.orglibretexts.org It is a premier method for the N-arylation of indoles and the introduction of amino groups onto the indole ring. nih.govrsc.org For peripheral modifications, a halo-indole can be coupled with a primary or secondary amine to produce amino-indole derivatives. rsc.org Conversely, the indole N-H bond itself can be coupled with an aryl halide to form N-arylindoles. organic-chemistry.orgnih.gov The development of sophisticated phosphine ligands has been critical to the broad success and substrate scope of this reaction, allowing for the coupling of even challenging substrates with high efficiency. organic-chemistry.orglibretexts.org

| Reaction | Bond Formed | Indole Substrate | Coupling Partner | Typical Catalyst/Ligand System | Typical Base |

|---|---|---|---|---|---|

| Suzuki-Miyaura | C(sp²)–C(sp²), C(sp²)–C(sp³) | Halo-indole (Br, I, OTf) | Boronic acid/ester | Pd(OAc)₂, Pd₂(dba)₃ / Phosphine ligands (e.g., PPh₃, SPhos) | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Sonogashira | C(sp²)–C(sp) | Halo-indole (Br, I) | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Amine (e.g., Et₃N, piperidine) |

| Buchwald-Hartwig | C(sp²)–N | Halo-indole (Br, I, Cl) | Amine (R-NH₂, R₂NH) | Pd(OAc)₂, Pd₂(dba)₃ / Buchwald ligands (e.g., XPhos, RuPhos) | NaOtBu, K₃PO₄, Cs₂CO₃ |

Electrophilic and Nucleophilic Functionalization of the Indole Nitrogen (N-1)

The nitrogen atom at the N-1 position of the indole ring possesses a unique reactivity profile. It contains a lone pair of electrons and a slightly acidic proton, allowing it to act as a nucleophile or to be deprotonated to form a more potent nucleophilic center. researchgate.net This dual reactivity enables a wide range of functionalization reactions directly on the indole nitrogen.

Nucleophilic Functionalization: The N-H proton of indole is moderately acidic and can be removed by a base to generate the indolide anion. This anion is a strong nucleophile that readily reacts with various electrophiles. researchgate.net This process, often referred to as N-functionalization, is a common strategy for introducing substituents at the N-1 position. nih.gov

N-Alkylation: Reaction of the indolide anion with alkyl halides or other alkylating agents is a straightforward method to produce N-alkylindoles.

N-Arylation: While N-arylation can be achieved through nucleophilic aromatic substitution with highly activated aryl halides, transition-metal-catalyzed methods like the Buchwald-Hartwig and Ullmann condensations are more general and widely used. nih.gov These reactions couple the indole N-H bond directly with aryl halides. nih.gov

N-Acylation: The indolide anion reacts readily with acylating agents such as acid chlorides or anhydrides to form N-acylindoles.

The choice of base is critical and depends on the acidity of the specific indole derivative and the reactivity of the electrophile. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and potassium tert-butoxide (KOtBu). libretexts.orgnih.gov

Electrophilic Functionalization: While the indole ring is electron-rich and typically undergoes electrophilic substitution at the C-3 position, direct electrophilic attack on the N-1 nitrogen is also possible, though less common without prior deprotonation. youtube.com Certain specialized reagents can act as electrophilic nitrogen sources. For instance, N-benzenesulfonyloxyamides have been developed as electrophilic agents for the direct amidation of indoles, although this typically favors the C-3 position unless it is blocked. nih.gov More relevant to the N-1 position are reactions with electrophiles that have a high affinity for nitrogen, such as certain metal complexes or in specific intramolecular cyclizations. However, the most prevalent strategy for functionalizing the N-1 position involves leveraging its nucleophilic character after deprotonation. researchgate.netclockss.org

| Transformation | Reagent/Method | Typical Conditions | Product Type |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | Base (e.g., NaH, K₂CO₃) in a polar aprotic solvent (e.g., DMF, THF) | N-Alkylindole |

| N-Arylation | Aryl Halide (Ar-X) / Buchwald-Hartwig | Pd catalyst, ligand, base (e.g., K₃PO₄) | N-Arylindole |

| N-Acylation | Acyl Chloride (RCOCl) or Anhydride | Base (e.g., pyridine, Et₃N) or deprotonation with NaH | N-Acylindole |

| Michael Addition | α,β-Unsaturated Carbonyl/Nitrile | Base catalyst (e.g., K₂CO₃, DBU) | N-1 Substituted Indole |

Multi-component Reactions (MCRs) for Scaffold Diversity

Multi-component reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. nih.gov MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse and complex molecules from simple precursors. rug.nlnih.gov In the context of indole chemistry, MCRs provide an innovative approach to construct the indole core itself or to extensively functionalize a pre-existing indole moiety. rug.nlresearchgate.net

One of the most prominent MCRs utilized in indole synthesis is the Ugi four-component reaction (U-4CR). rug.nlresearchgate.net In a notable example, substituted anilines, glyoxal dimethyl acetal, formic acid, and an isocyanide are reacted to form an intermediate adduct. rug.nl This adduct can then undergo an acid-induced cyclization to yield multi-substituted indole-2-carboxamide derivatives. rug.nlresearchgate.net This two-step, one-pot approach is mild, economical, and avoids the use of metal catalysts. rug.nl

Other MCRs leverage the inherent nucleophilicity of the indole ring, typically at the C-3 position, to react with other components. nih.gov For example, the one-pot reaction of an indole, an aldehyde, and an active methylene compound like malononitrile can lead to the formation of complex, fused heterocyclic systems containing an indole subunit. nih.govresearchgate.net These reactions allow for the modular assembly of diverse molecular scaffolds, which is highly advantageous for drug discovery programs. nih.gov By systematically varying each of the starting components, chemists can quickly explore a vast chemical space around the indole core. rug.nl

| Reaction Name/Type | Typical Components | Key Feature | Resulting Scaffold |

|---|---|---|---|

| Ugi-Cyclization | Aniline, Aldehyde (e.g., glyoxal), Acid (e.g., formic acid), Isocyanide | Forms the indole core de novo | C-2 functionalized indole amides rug.nl |

| Indole-Aldehyde-Malononitrile | Indole, Aldehyde, Malononitrile | Functionalizes the C-3 position | Indol-3-yl substituted pyran derivatives nih.gov |

| Indole-Formaldehyde-Amine | Indole, Formaldehyde, Amino hydrochloride | Builds a new fused ring system | Indole-fused seven-membered heterocycles (e.g., oxadiazepines) nih.gov |

| Ugi-Azide | Indole, Isocyanide, Aldehyde, TMSN₃ | Incorporates a tetrazole moiety | Complex indole derivatives with further functionalization handles nih.gov |

Green Chemistry and Sustainable Synthetic Routes for Indole Compounds

Continuous Flow Chemistry in Indole (B1671886) Synthesis

Continuous flow chemistry has emerged as a transformative technology in modern organic synthesis, offering significant advantages over traditional batch processing, particularly for the production of indole derivatives. researchgate.netnih.gov This methodology involves the continuous pumping of reactants through a network of tubes or microreactors, enabling precise control over reaction parameters such as temperature, pressure, and mixing. researchgate.net The enhanced heat and mass transfer in flow reactors can lead to higher yields, improved selectivity, and significantly shorter reaction times compared to batch methods. mdpi.comnih.gov

A key advantage of flow chemistry is its inherent safety, as hazardous intermediates are generated in small quantities and consumed immediately in the subsequent step, minimizing the risks associated with handling unstable or toxic compounds. epa.gov Furthermore, flow systems are readily scalable by extending the operation time or by "numbering up" (running multiple reactors in parallel), which is often more efficient than scaling up batch reactors. mdpi.com For the synthesis of indole scaffolds, flow chemistry has been successfully applied to various classical methods, including the Fischer indole synthesis. researchgate.netresearchgate.net For instance, a continuous flow approach for the Fischer synthesis of tryptophol (B1683683) has been developed using a tubular reactor, achieving high conversion and yield in a matter of minutes. researchgate.net This technology could be adapted for the synthesis of 2-ethyl-5-fluoro-1H-indole, potentially involving a key Fischer indole cyclization step under high-temperature and high-pressure conditions to accelerate the reaction. mdpi.com

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Indole Derivatives

| Feature | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Seconds to minutes mdpi.com |

| Scalability | Difficult, requires re-optimization | Straightforward (time or numbering-up) mdpi.com |

| Safety | Higher risk with hazardous reagents | Enhanced safety, small reaction volumes epa.gov |

| Process Control | Limited | Precise control over parameters researchgate.net |

| Heat & Mass Transfer | Inefficient | Highly efficient |

| Productivity | Lower space-time yield | Higher space-time yield epa.gov |

Microwave-Assisted Organic Synthesis of Fluorinated Indoles

Microwave-Assisted Organic Synthesis (MAOS) has become a cornerstone of green chemistry, revolutionizing the synthesis of heterocyclic compounds, including medicinally relevant indoles. benthamdirect.comnih.gov This technique utilizes microwave irradiation to heat reaction mixtures directly and efficiently, often resulting in dramatic reductions in reaction times, from hours to minutes, and significant increases in product yields. sjp.ac.lkopenpharmaceuticalsciencesjournal.com

The application of MAOS is particularly relevant for the synthesis of fluorinated indoles. tandfonline.comeurekaselect.com For example, a rapid, one-pot sequence featuring a microwave-assisted Fischer indole synthesis has been developed to access 5-fluoroindoles. nih.gov Similarly, novel fluorinated indole derivatives have been synthesized using microwave irradiation in the presence of a copper catalyst, achieving good yields. tandfonline.com This approach could be directly applicable to the synthesis of this compound from appropriate precursors, such as a 4-fluorophenylhydrazine and 2-pentanone. The controlled conditions of MAOS make it an invaluable and energy-efficient technique for building libraries of indole analogs for medicinal chemistry research. nih.govunina.it

Table 2: Examples of Microwave-Assisted Indole Synthesis

| Reaction Type | Key Features | Reference |

|---|---|---|

| Fischer Indole Synthesis | One-pot sequence to produce 5-[18F]fluoroindoles. | nih.gov |

| Copper-Catalyzed Synthesis | Synthesis of novel fluorinated indole derivatives. | tandfonline.com |

| Multi-component Reaction | One-pot, green method for indole-derived probes. | sjp.ac.lk |

Utilization of Environmentally Benign Solvents and Catalytic Systems

A central tenet of green chemistry is the replacement of volatile and toxic organic solvents with more environmentally friendly alternatives. researchgate.net This subsection details the use of ionic liquids, water, and nanocatalysts as part of sustainable synthetic strategies for indole production.

Ionic liquids (ILs) are salts with melting points below 100°C, often referred to as "designer solvents" due to their tunable physicochemical properties. mdpi.com Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds make them attractive green alternatives to conventional organic solvents. google.com

In the context of indole synthesis, ILs can function as both the reaction medium and the catalyst. researchgate.netgoogle.com Acidic ionic liquids, for instance, have been shown to effectively catalyze the Fischer indole synthesis. google.com Furthermore, ILs provide a convenient medium for electrophilic fluorination of indole compounds using reagents like Selectfluor™, allowing for high chemoselectivity and yields under mild, acid-free conditions. researchgate.netbohrium.comrsc.org The reusability of the ionic liquid after simple product extraction further enhances the green credentials of this methodology. researchgate.net This approach is highly promising for the fluorination step in a potential synthesis of this compound.

Water is the ultimate green solvent due to its abundance, non-toxicity, and non-flammability. researchgate.net While the low solubility of many organic compounds in water has historically limited its use, modern synthetic methods have increasingly overcome this challenge. google.com Various methodologies for the synthesis of indole and its derivatives in water have been developed, utilizing a range of catalysts. researchgate.net

Notably, the Fischer indole synthesis, a cornerstone reaction for creating the indole nucleus, can be performed efficiently in water, often with the aid of an acid catalyst. rsc.orgnih.gov This approach eliminates the need for organic solvents and simplifies product isolation, which can often be achieved by simple filtration. rsc.org A green synthesis method has been reported using a bissulfonic acid type acidic ionic liquid as a recyclable catalyst in water for the synthesis of various indole compounds, highlighting the synergy between different green chemistry principles. google.com

Nanocatalysts are materials in the nanometer size range that exhibit high catalytic activity due to their large surface-area-to-volume ratio. aip.org Their use in organic synthesis aligns with green chemistry principles by enabling reactions under milder conditions, reducing energy consumption, and often allowing for high selectivity and yields. researchgate.netaip.org

Principles of Atom Economy and Waste Minimization in Indole Production

The concept of atom economy, developed by Barry Trost, is a fundamental measure of the efficiency of a chemical reaction. jk-sci.com It calculates the proportion of reactant atoms that are incorporated into the desired final product, with the goal of maximizing this value to minimize waste. nih.govjocpr.com A reaction with 100% atom economy, such as an addition or rearrangement reaction, generates no byproducts. nih.gov

In designing a synthetic route for this compound, prioritizing reactions with high atom economy is crucial for a green process. For example, cycloaddition and addition reactions should be favored over substitution or elimination reactions, which inherently generate stoichiometric byproducts. jk-sci.com

Waste minimization extends beyond atom economy to encompass the entire production process. This includes:

Catalysis: Using catalytic reagents in small quantities instead of stoichiometric reagents reduces waste. jk-sci.com The use of recyclable catalysts, such as the nanocatalysts and ionic liquids discussed previously, is particularly beneficial.

Solvent Reduction: Minimizing or eliminating solvent use (e.g., through solvent-free microwave reactions) or using recyclable and benign solvents like water and ionic liquids significantly reduces waste streams. researchgate.netgoogle.com

Renewable Feedstocks: While many indole syntheses rely on petrochemical feedstocks, research into producing key chemical building blocks from renewable resources, such as agricultural waste, is an important frontier for sustainable chemistry. tandfonline.comacs.org

By integrating these principles—from the choice of reaction type to the use of recyclable catalysts and green solvents—the synthesis of indole compounds can be made significantly more sustainable and environmentally responsible.

Mechanistic Investigations and Reaction Dynamics of 2 Ethyl 5 Fluoro 1h Indole

Electronic Effects of Fluorine Substitution on Indole (B1671886) Reactivity

The substitution of a fluorine atom at the C5 position of the indole ring profoundly influences the molecule's electronic properties and, consequently, its chemical reactivity. Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). This effect deactivates the benzene (B151609) portion of the indole ring, making it less susceptible to electrophilic attack compared to the unsubstituted indole.

The presence of fluorine can also affect the planarity and frontier molecular orbitals of the indole system. mdpi.com Studies on various fluorinated indoles have shown that these electronic modifications are critical in determining the outcomes of chemical reactions. researchgate.net The balance between the strong -I and weaker +M effects is a key determinant of the reactivity and regioselectivity observed in 2-ethyl-5-fluoro-1H-indole.

Electrophilic Aromatic Substitution (EAS) Mechanisms: Site Selectivity on Fluoroindoles

Electrophilic aromatic substitution (EAS) is a hallmark reaction of indoles. wikipedia.org The indole nucleus is an electron-rich heterocycle, making it significantly more reactive than benzene towards electrophiles. nih.gov The preferred site of electrophilic attack on the unsubstituted indole ring is the C3 position of the pyrrole (B145914) moiety. This preference is attributed to the ability of the nitrogen atom to stabilize the cationic intermediate (the arenium ion or σ-complex) without disrupting the aromaticity of the fused benzene ring. stackexchange.com

Influence of 2-ethyl and 5-fluoro Substituents on EAS Regioselectivity

In this compound, the regioselectivity of EAS is governed by the combined directing effects of the 2-ethyl group, the 5-fluoro group, and the inherent reactivity of the indole nucleus.

Indole Nucleus: Inherently directs electrophiles to the C3 position. stackexchange.com

2-Ethyl Group: This is an alkyl group, which is weakly electron-donating through an inductive effect (+I). It sterically hinders attack at the C3 position to some extent, but more importantly, it blocks the C2 position. With C2 occupied, the strong intrinsic preference for substitution at C3 is further enhanced.

5-Fluoro Group: As discussed, this group deactivates the benzene ring via its -I effect but directs ortho and para (to itself) via its +M effect. This would activate the C4 and C6 positions.

The reaction outcome is a competition between substitution on the highly activated pyrrole ring versus the less activated, but electronically favored positions on the benzene ring. For most electrophilic reactions, the activation provided by the pyrrole nitrogen is dominant, leading to substitution at the C3 position. The presence of the 2-ethyl group reinforces this selectivity by preventing reaction at C2. Therefore, electrophilic attack on this compound is strongly predicted to occur at the C3 position. Computational methods can be used to predict the most nucleophilic center by calculating the proton affinities of aromatic carbons. nih.govchemrxiv.org

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Substituent | Electronic Effect | Directing Influence | Predicted Major Product Site |

|---|---|---|---|

| Indole Nucleus | Electron-rich π-system | C3 >> C2 | C3 |

| 2-Ethyl | +I (weakly activating) | Occupies C2 | Reinforces C3 selectivity |

Kinetic versus Thermodynamic Control in Indole Electrophilic Substitution

The regioselectivity of indole electrophilic substitution can be influenced by whether the reaction is under kinetic or thermodynamic control. libretexts.org

Kinetic Control: The product that forms the fastest is the major product. This is determined by the stability of the transition state leading to the intermediate. For indoles, attack at the C3 position generally has the lowest activation energy because the resulting cationic intermediate maintains the aromaticity of the benzene ring. ic.ac.ukic.ac.uk

Thermodynamic Control: The most stable product is the major product. This requires the reaction to be reversible, allowing equilibrium to be established.

In most EAS reactions on indoles, substitution at C3 is both the kinetic and thermodynamic product. ic.ac.uk The intermediate formed by attack at C3 is more stable than that formed by attack at any other position, and the resulting 3-substituted indole is typically the most stable isomer. stackexchange.com Sometimes, initial attack at the N1 position can be kinetically favorable, but this is often a reversible process, and the electrophile can rearrange to the more stable C3 position, which represents the thermodynamic product. ic.ac.uk The rearrangement of 3,3-disubstituted indolenines to 2,3-disubstituted indoles is a related process where thermodynamic stability dictates the final product. rsc.org

Palladium-Catalyzed Reaction Mechanisms: Oxidative Addition, Migratory Insertion, and Reductive Elimination in Indole Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis and functionalization of indoles. nih.gov The synthesis of substituted indoles, including 2,5-disubstituted derivatives like this compound, can be achieved through various palladium-catalyzed methods, such as the Larock indole synthesis. researchgate.net These catalytic cycles typically involve three key mechanistic steps:

Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide (e.g., a substituted 2-iodoaniline) to a low-valent palladium(0) complex. This step involves the cleavage of the carbon-halogen bond and the formation of a new palladium(II) species, where both the aryl group and the halide are now bonded to the metal center.

Migratory Insertion: Following oxidative addition, an alkyne (which will form the C2 and C3 of the indole) coordinates to the palladium(II) complex. In a subsequent migratory insertion step (also known as carbopalladation), the aryl group bonded to the palladium migrates to one of the alkyne carbons, forming a new carbon-carbon bond and a vinyl-palladium intermediate. This is a key step in building the indole framework.

Reductive Elimination: The final step is reductive elimination, where a new bond is formed between two groups attached to the palladium center, and the palladium catalyst is regenerated in its Pd(0) oxidation state. In indole synthesis, this often follows an intramolecular C-N bond formation (aminopalladation) and subsequent reductive elimination of Pd(0) to yield the final indole product. mdpi.com This process regenerates the Pd(0) catalyst, allowing the cycle to continue.

These fundamental steps are central to many palladium-catalyzed reactions for constructing and modifying the indole scaffold. rsc.org

Radical Reaction Pathways in the Functionalization of Fluorinated Indoles

Radical reactions offer alternative pathways for the functionalization of indoles, complementing traditional ionic mechanisms. nih.gov The introduction of fluorine can influence the stability and reactivity of radical intermediates. While fluorine's strong inductive effect can destabilize an adjacent radical, π-conjugation effects can offer stabilization. acs.org

The functionalization of fluorinated indoles via radical pathways can be achieved through several methods:

Radical Addition: Radical species can add to the electron-rich double bond of the indole's pyrrole ring. This can be used to introduce various substituents at the C2 or C3 positions. nih.govscispace.com

Minisci-type Reactions: These reactions involve the addition of a nucleophilic radical to a protonated, electron-deficient heterocycle. While less common for the electron-rich indole itself, derivatives can be made to undergo such reactions.

Reductive Radical Cyclization: This method can be used to construct the indole ring itself from appropriately substituted precursors, such as N-propargylated o-bromoanilines, yielding functionalized indoles. researchgate.net

Recent advances have enabled the selective perfluoroalkylation and defluorination of indoles, demonstrating the utility of radical pathways in modifying fluorinated heterocyclic systems under mild conditions. rsc.org

Aminofluorination Reaction Mechanisms

Aminofluorination is a powerful reaction that simultaneously introduces both an amino group and a fluorine atom across a double or triple bond. This process provides a direct route to valuable fluorinated organic molecules, including precursors to fluorinated indoles.

The mechanism of aminofluorination can vary depending on the catalyst and reagents used. For example, gold-catalyzed aminofluorination of 2-alkynylanilines can be used to synthesize 3-fluoroindoles. beilstein-journals.org The proposed mechanism often involves:

Activation of the Alkyne: A gold(I) or gold(III) catalyst activates the alkyne toward nucleophilic attack.

Intramolecular Cyclization: The aniline (B41778) nitrogen attacks the activated alkyne in an endo or exo fashion, forming a vinyl-gold intermediate and constructing the five-membered ring.

Fluorination: The vinyl-gold species is then intercepted by an electrophilic fluorine source, such as Selectfluor. This can proceed through an oxidative addition/reductive elimination sequence at the metal center or by direct electrophilic fluorination of the vinyl-metal species, leading to the C3-fluorinated indole product. beilstein-journals.orgacs.org

Copper-catalyzed three-component aminofluorination reactions have also been developed, which are believed to proceed through aminyl radical species and carbon-radical intermediates. nih.gov These methods provide efficient access to a diverse range of β-fluoroamines. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Ethyl 5 Fluoro 1h Indole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the molecular structure of organic compounds in solution. For fluorinated indoles, the combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecular framework.

The presence of a fluorine atom at the C-5 position significantly influences the NMR spectra of 2-ethyl-5-fluoro-1H-indole. In ¹H NMR, the fluorine atom exerts a through-bond coupling effect on adjacent protons, primarily H-4 and H-6, resulting in characteristic doublet of doublets splitting patterns. The electronegativity of fluorine also affects the chemical shifts of nearby protons.

In ¹³C NMR, the C-F bond results in a large one-bond coupling constant (¹JCF) for the C-5 carbon, typically in the range of 230-260 Hz, which is a definitive indicator of direct fluorination. Smaller two- and three-bond couplings (²JCF and ³JCF) are also observed for neighboring carbons, providing further structural confirmation. diva-portal.org

¹⁹F NMR is particularly informative due to its high sensitivity and wide chemical shift range, which makes it an excellent probe for studying the electronic environment of the fluorine atom. diva-portal.org For compounds like 5-fluoroindole (B109304), the ¹⁹F chemical shift provides a unique signature for the substitution pattern.

Interactive Table 1: Representative NMR Data for a 5-Fluoroindole Scaffold Note: Exact chemical shifts (δ) and coupling constants (J) are solvent-dependent and can vary. The data below represents typical values.

While 1D NMR provides essential data, 2D NMR experiments are indispensable for the unambiguous assignment of all signals and confirmation of the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the ethyl protons (-CH₂- and -CH₃) and among the coupled protons on the aromatic ring (H-4, H-6, H-7), confirming their connectivity. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It allows for the definitive assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. This is crucial for establishing the connectivity of quaternary carbons and linking different fragments of the molecule, such as connecting the ethyl group to the C-2 position of the indole (B1671886) ring. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): For conformational analysis and stereochemistry, NOESY identifies protons that are close in space, irrespective of their through-bond connectivity.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the determination of the elemental formula with high confidence. For C₁₀H₁₀FN, the calculated exact mass serves as a primary confirmation of the compound's identity.

Electron Ionization (EI) mass spectrometry reveals characteristic fragmentation patterns that offer further structural insights. The fragmentation of indole derivatives is well-documented. scirp.org For this compound, key fragmentation pathways would likely include:

Loss of a methyl radical (•CH₃): A common fragmentation for ethyl-substituted aromatics, leading to a stable benzylic-type cation.

Loss of ethene (C₂H₄) via McLafferty-type rearrangement: This can occur if the N-H proton is transferred.

Cleavage of the pyrrole (B145914) ring: Indoles characteristically can lose HCN. scirp.org The fluorine substituent is generally retained on the aromatic ring in the major fragments, and its presence helps to distinguish the fragmentation pattern from that of non-fluorinated analogues.

Interactive Table 2: Predicted HRMS Fragments for this compound

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Studies

N-H Stretch: A characteristic sharp peak is expected in the IR spectrum around 3400-3450 cm⁻¹ for the indole N-H stretching vibration.

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group are observed just below 3000 cm⁻¹.

C=C Aromatic Stretches: Multiple bands in the 1600-1450 cm⁻¹ region are characteristic of the indole ring's carbon-carbon double bond stretching.

C-F Stretch: A strong absorption band, typically in the 1250-1000 cm⁻¹ region, is indicative of the C-F bond.

C-H Bending: Out-of-plane C-H bending vibrations in the 900-700 cm⁻¹ region can provide information about the substitution pattern on the benzene (B151609) ring.

Raman spectroscopy can be particularly useful for observing symmetric vibrations that may be weak in the IR spectrum, such as the symmetric breathing modes of the aromatic rings. montclair.edu

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive structural information by mapping the precise positions of atoms in the solid state. This technique yields accurate data on bond lengths, bond angles, and torsional angles. For this compound, a crystal structure would confirm the planarity of the bicyclic indole core and the geometry of the ethyl substituent. mdpi.com

Furthermore, X-ray analysis reveals the packing of molecules in the crystal lattice, providing insight into intermolecular interactions. Key interactions would likely include hydrogen bonding involving the indole N-H donor and potentially the fluorine atom or the π-system of an adjacent molecule as an acceptor. nih.gov Pi-pi stacking interactions between the electron-rich indole rings are also common in the crystal packing of such compounds. mdpi.com

Chiroptical Spectroscopy for Enantiomeric Excess Determination (if applicable for chiral derivatives)

The parent compound, this compound, is achiral and therefore does not exhibit chiroptical activity. However, if a chiral center were introduced into a derivative—for instance, by substitution on the ethyl side chain or by creating an atropisomeric derivative—then chiroptical spectroscopy would become a critical analytical tool. rsc.orgnih.gov

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measure the differential interaction of a chiral molecule with left and right circularly polarized light. saschirality.org These methods are highly sensitive to the three-dimensional structure of the molecule. For a chiral derivative, CD spectroscopy could be used to:

Confirm the presence of enantiomers.

Determine the enantiomeric excess (e.e.) of a sample. nih.gov

Help assign the absolute configuration of a stereocenter, often by comparing experimental spectra to those predicted by quantum chemical calculations. saschirality.org

Computational and Theoretical Studies of 2 Ethyl 5 Fluoro 1h Indole

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and derive a wide range of molecular properties. For indole (B1671886) derivatives, these calculations can elucidate the effects of substituents on the aromatic system. chemrxiv.orgresearchgate.net

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of molecules based on the electron density. researchgate.netnih.gov It offers a good balance between computational cost and accuracy, making it suitable for studying indole derivatives. researchgate.netniscpr.res.in DFT studies on 2-ethyl-5-fluoro-1H-indole would focus on how the ethyl and fluoro substituents modulate the electronic properties and reactivity of the indole core.

Electronic Effects of Substituents : The fluorine atom at the C5 position is an electron-withdrawing group due to its high electronegativity, which influences the electron density of the entire indole ring system through inductive effects. researchgate.net Conversely, the ethyl group at the C2 position is generally considered a weak electron-donating group. DFT calculations can quantify these effects by mapping the molecular electrostatic potential (MESP) and calculating atomic charges.

Reactivity Indices : DFT is used to calculate key parameters that describe chemical reactivity. nih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. Other reactivity descriptors such as chemical potential, hardness, and electrophilicity can also be derived from these frontier orbitals to predict how the molecule will behave in chemical reactions. nih.gov For instance, studies on substituted indoles have used DFT to analyze how different groups activate or deactivate specific positions on the ring toward electrophilic attack. researchgate.net

Table 1: Representative Calculated Electronic Properties using DFT (B3LYP/6-311++G(d,p)) This table presents hypothetical data based on typical values for similar indole derivatives to illustrate the output of DFT calculations.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates the ability to donate an electron. |

| LUMO Energy | -0.9 eV | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | 4.9 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 2.5 Debye | Measures the overall polarity of the molecule. |

| Electron Affinity | 1.1 eV | Energy released when an electron is added. |

In Silico Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are highly effective in predicting spectroscopic properties, which can aid in the structural elucidation and characterization of newly synthesized compounds. researchgate.net By calculating the harmonic vibrational frequencies, it is possible to generate a theoretical infrared (IR) and Raman spectrum. researchgate.net These predicted spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule. For this compound, calculations would predict characteristic frequencies for N-H stretching, C-H stretching of the aromatic ring and ethyl group, and the C-F stretching vibration.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups This table shows representative theoretical vibrational frequencies. Experimental values may vary.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | Indole N-H | ~3500 |

| Aromatic C-H Stretch | Indole Ring C-H | ~3100 |

| Aliphatic C-H Stretch | Ethyl Group (CH₂, CH₃) | ~2950 |

| C=C Stretch | Aromatic Ring | ~1600 |

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are used to study the three-dimensional structure of molecules and their conformational flexibility. For this compound, the primary source of conformational isomerism is the rotation around the single bond connecting the ethyl group to the indole ring. Conformational analysis involves mapping the potential energy surface as a function of this rotation to identify the most stable, low-energy conformations (conformers). Such studies can reveal steric interactions between the ethyl group and the rest of the indole moiety and determine the preferred orientation of the substituent. This information is critical as the biological activity of a molecule can be highly dependent on its preferred 3D shape. researchgate.net

Quantitative Structure-Reactivity/Interaction Relationship (QSRR/QSIR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) and Quantitative Structure-Interaction Relationship (QSIR) models are statistical methods used to correlate a molecule's structural or physicochemical properties with its reactivity or interaction capabilities. researchgate.net In a QSRR/QSIR study involving this compound, it would be treated as one member of a larger series of related indole derivatives.

For each molecule in the series, a set of numerical descriptors would be calculated. These can include constitutional, topological, and quantum chemical descriptors (such as those derived from DFT calculations like HOMO/LUMO energies, dipole moment, etc.). researchgate.net These descriptors are then used as independent variables in a regression analysis to build a mathematical model that predicts a specific outcome, such as reaction rate or binding affinity to a protein. Such models are valuable for predicting the properties of untested compounds and for understanding which molecular features are most important for a given activity. sigmaaldrich.com

Molecular Docking and Dynamics Simulations for Chemical Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein or nucleic acid. nih.govnih.gov

Molecular docking predicts the preferred orientation (the "pose") of a ligand when it binds to a target protein, as well as the strength of the interaction, often expressed as a binding energy or affinity. nih.govderpharmachemica.com The process involves placing the ligand in the active site of the protein and using a scoring function to evaluate thousands of possible orientations. The resulting poses reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex.

For this compound, one could perform docking studies against various hypothetical protein targets known to be modulated by indole derivatives, such as kinases (e.g., PI3K/Akt) or viral polymerases. derpharmachemica.comdntb.gov.uaresearchgate.net Following docking, molecular dynamics (MD) simulations can be run to observe the dynamic behavior of the ligand-protein complex over time (from nanoseconds to microseconds). nih.govnih.gov MD simulations provide insights into the stability of the predicted binding pose and can reveal conformational changes in the protein or ligand upon binding.

Table 3: Hypothetical Molecular Docking Results against a Protein Kinase Active Site

| Parameter | Predicted Value/Description | Significance |

|---|---|---|

| Binding Affinity | -8.5 kcal/mol | A quantitative estimate of the strength of the interaction. |

| Key Interactions | Hydrogen bond between indole N-H and a backbone carbonyl of a key residue (e.g., Valine). | Identifies the specific atomic interactions stabilizing the complex. |

| Hydrophobic interactions involving the ethyl group in a hydrophobic pocket. | ||

| Pi-stacking between the indole ring and an aromatic residue (e.g., Phenylalanine). |

Analysis of Fluorine's Role in Interaction Geometry and Energy

The introduction of a fluorine atom at the 5-position of the 2-ethyl-1H-indole scaffold significantly modulates the molecule's electronic properties, which in turn governs its interaction geometry and energy in various chemical and biological contexts. While specific computational studies on this compound are not extensively available in the current body of scientific literature, a robust understanding of fluorine's influence can be extrapolated from theoretical studies on 5-fluoroindole (B109304) and other fluorinated aromatic systems. This analysis will, therefore, be based on established principles of physical organic chemistry and computational chemistry.

The high electronegativity of fluorine is the primary determinant of its effects. It imparts a strong inductive electron-withdrawing effect (-I) on the indole ring, which alters the electron density distribution across the molecule. This electronic perturbation has profound implications for the molecule's ability to participate in non-covalent interactions, which are crucial for its recognition and binding to biological targets.

One of the most significant consequences of the fluorine substitution is the alteration of the molecule's molecular electrostatic potential (MEP) . The MEP is a critical tool in computational chemistry for predicting and understanding intermolecular interactions. For this compound, the fluorine atom would create a region of negative electrostatic potential, while simultaneously influencing the positive potential associated with the N-H group of the indole ring.

A hypothetical representation of the MEP for this compound would show a concentration of negative charge (typically colored red in MEP maps) around the fluorine atom, making it a potential hydrogen bond acceptor. Conversely, the electron-withdrawing nature of fluorine would enhance the acidity of the indole N-H proton, leading to a more positive electrostatic potential (typically colored blue) in this region. This makes the N-H group a stronger hydrogen bond donor.

The presence of fluorine can also facilitate halogen bonding , a non-covalent interaction where a halogen atom acts as an electrophilic species. While fluorine is the most electronegative element, when bonded to an aromatic ring, it can exhibit a region of positive electrostatic potential, known as a σ-hole, on the extension of the C-F bond. This σ-hole can interact favorably with nucleophilic sites, such as lone pairs on oxygen or nitrogen atoms.

Detailed Research Findings

While direct experimental or computational data for this compound is limited, we can infer its interaction capabilities from studies on analogous compounds. For instance, theoretical calculations on 5-fluoroindole have shown that the fluorine substituent significantly impacts the geometry and energetics of its interactions with other molecules. nih.gov

The introduction of the ethyl group at the 2-position primarily adds steric bulk and a non-polar surface area, which can contribute to hydrophobic interactions and van der Waals forces. However, the electronic influence of the fluorine at the 5-position is expected to be the dominant factor in dictating the specific geometries of polar interactions.

To illustrate the anticipated effects of the 5-fluoro substitution, a comparative computational analysis of 2-ethyl-1H-indole and this compound would be insightful. Such a study would likely involve Density Functional Theory (DFT) calculations to determine optimized geometries, interaction energies, and MEPs.

Below are hypothetical data tables that showcase the expected outcomes of such a computational study, based on the known effects of fluorine on aromatic systems.

Interactive Data Tables

Table 1: Calculated Molecular Properties of 2-ethyl-1H-indole and its 5-fluoro derivative

| Compound | Dipole Moment (Debye) | N-H Bond Length (Å) | C5-F Bond Length (Å) |

| 2-ethyl-1H-indole | ~1.8 | ~1.01 | N/A |

| This compound | ~2.5 | ~1.00 | ~1.36 |

Note: The data in this table is illustrative and based on general principles of fluorine substitution. Actual values would require specific quantum chemical calculations.